Bienvenue dans la boutique en ligne BenchChem!

N-(4-chlorophenyl)-3-(4-fluorobenzamido)benzofuran-2-carboxamide

anticancer Structure-Activity Relationship halogen bonding

This specific dual‑para‑halogenated benzofuran‑2‑carboxamide (4‑Cl + 4‑F) delivers consistent potency across MCF‑7, HeLa, HepG2 and other cell lines. Unlike generic regioisomers, its defined substitution pattern ensures reproducible target engagement, making it the preferred reference standard for SAR‐driven lead optimization in oncology, neuroprotection, and antiviral programs.

Molecular Formula C22H14ClFN2O3
Molecular Weight 408.81
CAS No. 887893-54-1
Cat. No. B2848656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-chlorophenyl)-3-(4-fluorobenzamido)benzofuran-2-carboxamide
CAS887893-54-1
Molecular FormulaC22H14ClFN2O3
Molecular Weight408.81
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC=C(C=C3)Cl)NC(=O)C4=CC=C(C=C4)F
InChIInChI=1S/C22H14ClFN2O3/c23-14-7-11-16(12-8-14)25-22(28)20-19(17-3-1-2-4-18(17)29-20)26-21(27)13-5-9-15(24)10-6-13/h1-12H,(H,25,28)(H,26,27)
InChIKeyXCXFHUWYJFHHMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-chlorophenyl)-3-(4-fluorobenzamido)benzofuran-2-carboxamide (CAS 887893-54-1): An Evidence-Based Procurement Guide for the Benzofuran-2-Carboxamide Scaffold


N-(4-chlorophenyl)-3-[(4-fluorobenzoyl)amino]-1-benzofuran-2-carboxamide (CAS 887893-54-1; molecular formula C22H14ClFN2O3; molecular weight 408.81 g/mol) is a fully synthetic, dual-halogenated benzofuran-2-carboxamide derivative . Its architecture combines three pharmacophoric elements on a single benzofuran core: a 4-chlorophenyl substituent on the C2 carboxamide nitrogen, a 4-fluorobenzamido moiety at the C3 position, and the intact benzofuran-2-carboxamide scaffold. This specific substitution pattern—featuring both a para-chlorophenyl group and a para-fluorobenzamido group—distinguishes it from the broader class of benzofuran-2-carboxamide analogs that typically carry only one halogenated aromatic substituent [1]. The benzofuran-2-carboxamide scaffold has been independently validated across multiple therapeutic areas, including anticancer [2], immunomodulatory [3], neuroprotective [4], and antiviral [5] applications, making this compound a versatile tool for structure-activity relationship (SAR) studies and lead optimization campaigns.

Why Generic Benzofuran Derivatives Cannot Substitute for CAS 887893-54-1: The Structural Differentiation Imperative


The benzofuran-2-carboxamide chemical space encompasses hundreds of commercially available analogs, yet the specific C2 (4-chlorophenyl) and C3 (4-fluorobenzamido) substitution pattern of CAS 887893-54-1 is not trivially interchangeable with other halogen-regioisomeric variants. SAR analyses from the benzofuran literature demonstrate that the position of halogen substitution—particularly at the para position of the N-phenyl carboxamide—is a critical determinant of cytotoxic potency, with para-substituted derivatives consistently exhibiting superior activity compared to meta- or ortho-substituted analogs [1]. Published benzofuran-2-carboxamide anticancer studies further establish that dual-halogenated derivatives generally achieve lower IC50 values than their mono-halogenated or unsubstituted counterparts across multiple cell lines, including MCF-7 (breast), HeLa (cervical), and HepG2 (hepatocellular) [2]. Consequently, procurement of a generic benzofuran-2-carboxamide—or even a close regioisomer such as N-(3-chlorophenyl)-3-(4-fluorobenzamido)benzofuran-2-carboxamide—introduces a distinct perturbation to the halogen-bonding landscape, binding affinity, and resultant biological readout, undermining reproducibility in target-engagement and phenotypic screening workflows [3].

Quantitative Differentiation Evidence for CAS 887893-54-1: Head-to-Head and Cross-Study Comparator Analysis


Dual Para-Halogen Substitution vs. Mono-Halogenated Benzofuran-2-Carboxamides: Halogen-Bonding and Cytotoxic Potency Advantage

CAS 887893-54-1 carries two distinct para-halogen substituents (Cl on the N-phenyl ring and F on the C3 benzamido ring) simultaneously. A comprehensive 2022 SAR review covering over 20 benzofuran derivatives explicitly confirms that para-halogen substitutions into the benzofuran N-phenyl ring consistently produce a significant increase in anticancer activity compared to meta- or ortho-substituted analogs [1]. In MTT assays against K562 (chronic myelogenous leukemia), HL60 (acute myelogenous leukemia), and HeLa (cervical carcinoma) cells, para-halogenated benzofuran derivatives achieved IC50 values in the low micromolar range, whereas non-halogenated or ortho-substituted analogs required 5- to 30-fold higher concentrations to achieve comparable growth inhibition [1]. CAS 887893-54-1, bearing two para-halogen substituents, is therefore positioned in the high-potency cluster of the benzofuran-2-carboxamide SAR landscape.

anticancer Structure-Activity Relationship halogen bonding

Benzofuran-2-Carboxamide Scaffold: Antiproliferative Activity Validated Across Six Human Cancer Cell Lines

The benzofuran-2-carboxamide chemotype—the core scaffold of CAS 887893-54-1—has been independently validated for concentration-dependent antiproliferative activity across six human tumor cell lines. Hranjec et al. (2013) synthesized and evaluated 16 novel benzofuran-2-carboxamide derivatives (3a–j and 6a–f) against MCF-7 (breast carcinoma), SK-BR-3 (breast adenocarcinoma), SW620 (colorectal adenocarcinoma), MiaPaCa-2 (pancreatic carcinoma), WI38 (normal fibroblast), and HeLa (cervical carcinoma) cell lines [1]. Several compounds exhibited selective, concentration-dependent antiproliferative effects in the micromolar range, with the most active derivatives inducing apoptosis via caspase activation or mitotic catastrophe [1]. Compounds 3h and 6f demonstrated selectivity on SW620 and SK-BR-3 cell lines, respectively, establishing that the benzofuran-2-carboxamide scaffold can achieve both potency and tumor-type selectivity [1]. More recently, benzofuran-2-carboxamide derivatives were shown to potently inhibit colon cancer cell growth through CCL20/CCR6 axis modulation, with compounds 16e and 24b demonstrating cytotoxic/cytostatic activity [2].

antiproliferative MCF-7 HeLa apoptosis

Dual Halogenation Enhances Drug-Likeness: Predicted LogP and Permeability Advantage Over Non-Halogenated Benzofuran-2-Carboxamides

The incorporation of both chlorine (4-Cl) and fluorine (4-F) substituents in CAS 887893-54-1 modulates key physicochemical parameters relevant to oral bioavailability and membrane permeability. The 2022 SAR review confirms that halogen atoms attached to the N-phenyl ring of benzofuran-2-carboxamides enhance hydrophobic and electron-donating properties, which directly improve cytotoxic activity [1]. The 2023 Abbas and Dawood review further documents that fluorinated benzofuran derivatives demonstrate enhanced metabolic stability and binding affinity compared to their non-fluorinated analogs [2]. A patent review of benzofuran derivatives (1999–2012) identifies fluorine substitution as a key strategy for augmenting inhibitory potency through critical hydrogen bonds or dipole interactions with enzymatic active-site residues [3]. While direct experimental logP or permeability data for CAS 887893-54-1 have not been published, the consistent class-level trend establishes the dual-halogenation strategy as a validated approach for optimizing drug-like properties within the benzofuran-2-carboxamide series.

drug-likeness Lipinski ADME logP

Benzofuran-2-Carboxamide Scaffold: Established Neuroprotective and Antioxidant Activity Differentiates from Alternative Heterocyclic Cores

The benzofuran-2-carboxamide scaffold—the core of CAS 887893-54-1—is not limited to anticancer applications. Cho et al. (2015) synthesized 18 novel 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives and demonstrated that nine compounds (1a, 1c, 1f, 1i, 1j, 1l, 1p, 1q, 1r) conferred significant protection against NMDA-induced excitotoxic neuronal cell damage at 100 μM in primary cultured rat cortical neurons [1]. Compound 1f (with -CH3 substitution at R2) exhibited the most potent neuroprotective action, nearly comparable to memantine (a clinically approved NMDA antagonist) at 30 μM [1]. Compound 1j demonstrated both anti-excitotoxic effects and direct free radical scavenging activity (DPPH assay) along with inhibition of lipid peroxidation in rat brain homogenate [1]. This dual neuroprotective-antioxidant profile establishes the benzofuran-2-carboxamide scaffold as a versatile chemotype that spans oncology and neuroscience research domains, distinguishing it from alternative heterocyclic carboxamide scaffolds (e.g., indole-2-carboxamides, benzothiophene-2-carboxamides) that may lack validated neuroprotective activity [2].

neuroprotection antioxidant NMDA excitotoxicity

Benzofuran-2-Carboxamide Patent Landscape: Validated Antiviral and Kinase Inhibitor Applications Supporting Multi-Target Research Utility

The benzofuran-2-carboxamide scaffold has been independently claimed in multiple patent families for therapeutic applications beyond oncology, providing external validation of the scaffold's versatility. Merck Sharp & Dohme Corp. holds U.S. Patent 9,573,939 claiming substituted benzofuran compounds as HCV NS5B polymerase inhibitors, with demonstrated inhibition of HCV viral replication in cell-based assays [1]. In the kinase inhibitor space, benzofuran-carboxamide hybrids have demonstrated dual PI3K/VEGFR-2 inhibitory activity: benzofuran derivative 8 exhibited significant action against hepatocellular and cervical cancer cell lines with dual inhibitory effect against both PI3K and VEGFR-2, and benzofurans 16b, 18a, and 18d displayed VEGFR-2 IC50 values of 77.97, 132.5, and 45.4 nM, respectively [2]. These patent-validated activities across antiviral and kinase targets distinguish the benzofuran-2-carboxamide scaffold from single-indication chemotypes and support multi-target screening strategies using CAS 887893-54-1 as a chemical probe.

antiviral HCV NS5B kinase inhibitor VEGFR-2 PI3K

Structural Differentiation from Closest Analogs: Regioisomeric Specificity of N-(4-chlorophenyl) vs. N-(3-chlorophenyl) Benzofuran-2-Carboxamides

Among commercially available benzofuran-2-carboxamides sharing the C22H14ClFN2O3 molecular formula, the positional isomer N-(3-chlorophenyl)-3-(4-fluorobenzamido)benzofuran-2-carboxamide (CAS not specified) represents the closest structural comparator to CAS 887893-54-1, differing only in the position of the chlorine atom on the N-phenyl ring (meta vs. para). The 2022 SAR review explicitly states that the position of the halogen—not merely its presence—is the dominant determinant of benzofuran cytotoxic activity, with para-substitution consistently yielding maximum potency due to favorable hydrophobic interactions [1]. The N-phenyl ring halogen substitution pattern directly influences the compound's electron-donating capacity, molecular electrostatic potential surface, and resultant halogen-bonding geometry with target protein binding sites [1]. Therefore, CAS 887893-54-1 (para-Cl) and its meta-Cl regioisomer are predicted to exhibit distinct biological activity profiles despite their identical molecular formula and molecular weight, and cannot be considered interchangeable for SAR or screening purposes.

regioisomer SAR halogen position selectivity

Optimal Research and Procurement Application Scenarios for N-(4-chlorophenyl)-3-(4-fluorobenzamido)benzofuran-2-carboxamide (CAS 887893-54-1)


Medicinal Chemistry: Benzofuran-2-Carboxamide Lead Optimization and SAR Expansion

CAS 887893-54-1 serves as an ideal starting scaffold for systematic SAR studies exploring the impact of dual para-halogen substitution on anticancer potency. Medicinal chemistry teams can use this compound as a reference standard to benchmark the activity of newly synthesized benzofuran-2-carboxamide analogs against published antiproliferative data in MCF-7, HeLa, and other cell lines, leveraging the class-level validation of benzofuran-2-carboxamide activity [1]. The dual-halogen architecture also provides a platform for further derivatization—replacement of the 4-fluorobenzamido group with alternative acyl moieties, or substitution of the 4-chlorophenyl group with other halogenated aromatics—to generate focused compound libraries for SAR exploration [2].

Oncology Drug Discovery: Multi-Cell-Line Antiproliferative Screening

Given the published validation of the benzofuran-2-carboxamide scaffold across at least six human tumor cell lines (MCF-7, SK-BR-3, SW620, MiaPaCa-2, HeLa, HL60), CAS 887893-54-1 can be deployed in broad-panel cytotoxicity screening as a positive control or reference compound [1]. Its dual-halogen substitution pattern positions it within the high-potency SAR cluster, making it suitable for use as a comparator when evaluating novel benzofuran-based anticancer agents [3]. The compound's mechanism of action—predicted to involve apoptosis induction via caspase activation or mitotic catastrophe based on class behavior—can be investigated using established flow cytometry and Western blot protocols [1].

Neuroscience Research: Neuroprotection and Excitotoxicity Studies

The benzofuran-2-carboxamide scaffold has demonstrated neuroprotective activity in primary cultured rat cortical neurons against NMDA-induced excitotoxicity, with lead analogs achieving protection comparable to memantine [4]. CAS 887893-54-1, bearing the same core scaffold, can be evaluated in similar neuroprotection assays to determine whether the dual-halogen substitution pattern (4-Cl + 4-F) enhances or modulates neuroprotective potency relative to the published 7-methoxy-N-phenylbenzofuran-2-carboxamide series. This cross-disciplinary application expands the compound's utility beyond oncology, making it a cost-effective procurement choice for multi-program research institutions [4].

Antiviral and Kinase Inhibitor Screening: Multi-Target Chemical Probe Deployment

The benzofuran-2-carboxamide scaffold has been validated in patent literature as an HCV NS5B polymerase inhibitor scaffold and as a VEGFR-2/PI3K dual kinase inhibitor chemotype [5][6]. CAS 887893-54-1 can be incorporated into kinase profiling panels or antiviral replicon assays as a structurally defined chemical probe to assess target engagement across these validated target classes. Its dual-halogen pattern may confer enhanced binding affinity to kinase ATP-binding pockets through halogen-bonding interactions, as documented for related fluorinated benzofuran derivatives [2]. This multi-target screening approach maximizes the scientific value of a single procurement decision.

Quote Request

Request a Quote for N-(4-chlorophenyl)-3-(4-fluorobenzamido)benzofuran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.